N-{1-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl}-N-methyl-1,2-oxazole-5-carboxamide
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Overview
Description
N-{1-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl}-N-methyl-1,2-oxazole-5-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrimidine ring, an azetidine ring, and an oxazole ring, making it an interesting subject for research in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl}-N-methyl-1,2-oxazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Pyrimidine Ring: This step involves the reaction of 4-methoxyphenylamine with a fluorinated pyrimidine precursor under acidic conditions.
Azetidine Ring Formation: The pyrimidine intermediate is then reacted with an azetidine derivative in the presence of a base to form the azetidine ring.
Oxazole Ring Formation: The final step involves the cyclization of the intermediate with an oxazole precursor under high-temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
N-{1-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl}-N-methyl-1,2-oxazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine and methoxy positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles like amines, thiols, and alcohols, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
N-{1-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl}-N-methyl-1,2-oxazole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Biological Research: It is used in studies involving enzyme inhibition and receptor binding assays.
Chemical Biology: The compound serves as a tool for probing biological pathways and understanding molecular interactions.
Industrial Applications: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{1-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl}-N-methyl-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **N-[1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl]-N-methylmethanesulfonamide
- **N-[1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl]-N,1-dimethylpyrazole-4-sulfonamide
- **N-[1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl]-N,5-dimethylpyrazine-2-carboxamide
Uniqueness
N-{1-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl}-N-methyl-1,2-oxazole-5-carboxamide is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-[1-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl]-N-methyl-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN5O3/c1-24(19(26)15-7-8-23-28-15)13-9-25(10-13)18-16(20)17(21-11-22-18)12-3-5-14(27-2)6-4-12/h3-8,11,13H,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJTYOUBAOUPSHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=NC=NC(=C2F)C3=CC=C(C=C3)OC)C(=O)C4=CC=NO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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